molecular formula C12H11NO2S B499740 2-(thiophen-3-ylmethylamino)benzoic Acid CAS No. 879589-00-1

2-(thiophen-3-ylmethylamino)benzoic Acid

Cat. No.: B499740
CAS No.: 879589-00-1
M. Wt: 233.29g/mol
InChI Key: CQPYVRZZIPFQIS-UHFFFAOYSA-N
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Description

2-(Thiophen-3-ylmethylamino)benzoic Acid is a synthetic organic compound with the molecular formula C14H15NO3S and an average mass of 269.34 g/mol . This chemical features a benzoic acid core linked to a thiophene ring system via a methylamino bridge, a structure common in intermediates for pharmaceutical and biochemical research. As a benzoic acid derivative, this compound serves as a valuable building block (synthon) in synthetic chemistry, particularly in the development of more complex molecules . It may be utilized in the synthesis of peptide mimetics or other pharmacologically relevant compounds, given that chemical ligation of synthetic peptides is a key technique for producing proteins and other biomolecules that are difficult to express biologically . The structural motifs of the thiophene and benzoic acid rings are frequently employed in drug discovery and materials science. Researchers can employ this compound in the development of novel substances through various coupling strategies, such as those enabled by carbodiimide-based coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or more modern agents used in solid-phase peptide synthesis (SPPS) . The specific applications and mechanism of action for this precise compound are areas of ongoing research, and its utility in a laboratory setting is defined by its functional groups that allow for further chemical modification. This product is provided for research purposes only.

Properties

CAS No.

879589-00-1

Molecular Formula

C12H11NO2S

Molecular Weight

233.29g/mol

IUPAC Name

2-(thiophen-3-ylmethylamino)benzoic acid

InChI

InChI=1S/C12H11NO2S/c14-12(15)10-3-1-2-4-11(10)13-7-9-5-6-16-8-9/h1-6,8,13H,7H2,(H,14,15)

InChI Key

CQPYVRZZIPFQIS-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)NCC2=CSC=C2

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NCC2=CSC=C2

solubility

35 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their molecular features, and properties derived from the evidence:

Compound Name Molecular Formula Substituent Features Key Properties/Activities Evidence Reference
2-(Thiophen-3-ylmethylamino)benzoic acid C₁₂H₁₁NO₂S Thiophen-3-ylmethylamino at C-2 of benzoic acid Likely moderate hydrophobicity; potential bioactivity due to thiophene moiety N/A (hypothetical)
4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid C₁₄H₁₃NO₃S Thiophene-2-yl acetyl amino at C-3; methyl at C-4 Enhanced lipophilicity; possible receptor interactions (e.g., enzyme inhibition)
Thiophene-3-acetic Acid C₆H₆O₂S Acetic acid group at thiophene-3 High solubility in organic phases; used in synthesis
2-(Sulfooxy)benzoic Acid C₇H₆O₅S Sulfooxy group at C-2 Anti-inflammatory potential (structural similarity to aspirin)
2-(2-Chlorophenoxy)benzoic Acid C₁₃H₉ClO₃ Chlorophenoxy group at C-2 Intermediate in benzodiazepine analog synthesis

Key Differences in Physicochemical Properties

  • Hydrophobicity: The thiophene-methylamino group in the target compound may confer moderate lipophilicity, intermediate between the highly polar 2-(sulfooxy)benzoic acid and the more hydrophobic 4-methyl-3-[(2-thienylacetyl)amino]benzoic acid.
  • Extraction Behavior: Benzoic acid derivatives with larger distribution coefficients (e.g., unsubstituted benzoic acid) are extracted faster in emulsion liquid membranes . The thiophene substituent in this compound may enhance membrane phase mobility compared to acetic acid derivatives.
  • Thermodynamic Stability : Substituents like the thiophene ring can influence binding energies. For instance, 2-(4-methylbenzoyl)benzoic acid exhibits lower ΔGbinding values in receptor interactions compared to simpler analogs .

Preparation Methods

Nucleophilic Substitution with Thiophen-3-ylmethyl Halides

A direct alkylation strategy employs 2-aminobenzoic acid (anthranilic acid) and thiophen-3-ylmethyl bromide. The reaction proceeds via an SN2 mechanism, where the primary amine attacks the electrophilic carbon of the alkyl halide.

Procedure :

  • Synthesis of thiophen-3-ylmethyl bromide :

    • 3-Thienylmethanol is treated with phosphorus tribromide (PBr₃) in anhydrous dichloromethane at 0°C, yielding thiophen-3-ylmethyl bromide.

    • Reaction :

      3-Thienylmethanol+PBr3Thiophen-3-ylmethyl bromide+H3PO3\text{3-Thienylmethanol} + \text{PBr}_3 \rightarrow \text{Thiophen-3-ylmethyl bromide} + \text{H}_3\text{PO}_3
  • Alkylation of anthranilic acid :

    • Anthranilic acid (1 equiv) and thiophen-3-ylmethyl bromide (1.2 equiv) are stirred in dimethylformamide (DMF) with potassium carbonate (2 equiv) at 60°C for 12 hours.

    • Reaction :

      2-NH2C6H4COOH+BrCH2(thiophen-3-yl)2-(Thiophen-3-ylmethylamino)benzoic acid+HBr\text{2-NH}_2\text{C}_6\text{H}_4\text{COOH} + \text{BrCH}_2\text{(thiophen-3-yl)} \rightarrow \text{2-(Thiophen-3-ylmethylamino)benzoic acid} + \text{HBr}

Yield : 45–60% after recrystallization from ethanol.

Challenges:

  • Over-alkylation to tertiary amines may occur without stoichiometric control.

  • Thiophen-3-ylmethyl bromide is hygroscopic, requiring anhydrous conditions.

Reductive Amination Strategies

Imine Formation and Reduction

This method avoids alkylation pitfalls by coupling anthranilic acid with thiophen-3-ylaldehyde under reductive conditions.

Procedure :

  • Synthesis of thiophen-3-ylaldehyde :

    • 3-Acetylthiophene is oxidized using pyridinium chlorochromate (PCC) in dichloromethane to yield the aldehyde.

  • Reductive amination :

    • Anthranilic acid (1 equiv) and thiophen-3-ylaldehyde (1.5 equiv) are refluxed in methanol with sodium cyanoborohydride (NaBH₃CN, 1.2 equiv) and acetic acid (0.5 equiv) for 6 hours.

    • Reaction :

      2-NH2C6H4COOH+Thiophen-3-ylaldehydeNaBH3CN2-(Thiophen-3-ylmethylamino)benzoic acid\text{2-NH}_2\text{C}_6\text{H}_4\text{COOH} + \text{Thiophen-3-ylaldehyde} \xrightarrow{\text{NaBH}_3\text{CN}} \text{this compound}

Yield : 55–70%, with minimal byproducts.

Advantages:

  • Mitigates over-alkylation.

  • Compatible with acid-sensitive functional groups.

Transition Metal-Catalyzed Coupling Methods

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between 2-bromobenzoic acid and thiophen-3-ylmethylamine offers regioselective C–N bond formation.

Procedure :

  • Reaction setup :

    • 2-Bromobenzoic acid (1 equiv), thiophen-3-ylmethylamine (1.5 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2 equiv) in toluene at 110°C for 24 hours.

    • Reaction :

      2-BrC6H4COOH+NH2CH2(thiophen-3-yl)Pd2-(Thiophen-3-ylmethylamino)benzoic acid+HBr\text{2-BrC}_6\text{H}_4\text{COOH} + \text{NH}_2\text{CH}_2\text{(thiophen-3-yl)} \xrightarrow{\text{Pd}} \text{this compound} + \text{HBr}

Yield : 70–85%, with high purity after aqueous workup.

Optimization Insights:

  • Ligand choice (Xantphos) enhances catalytic activity.

  • Elevated temperatures accelerate oxidative addition.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Key Advantages Limitations
Classical Alkylation45–6012–24 hSimple reagentsOver-alkylation; halide instability
Reductive Amination55–706–8 hNo alkylation byproductsRequires aldehyde synthesis
Buchwald-Hartwig Coupling70–8524 hHigh regioselectivity; scalableCostly catalysts; oxygen-sensitive

Mechanistic Considerations

Alkylation vs. Reductive Amination

  • Alkylation : Proceeds via a bimolecular nucleophilic substitution (SN2), where the amine’s lone pair attacks the electrophilic carbon of the alkyl halide.

  • Reductive Amination : Involves imine intermediate formation, followed by hydride transfer from NaBH₃CN to stabilize the secondary amine.

Palladium-Catalyzed Coupling

The Buchwald-Hartwig mechanism involves three steps:

  • Oxidative addition of Pd⁰ to 2-bromobenzoic acid.

  • Transmetallation with the amine.

  • Reductive elimination to form the C–N bond .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(thiophen-3-ylmethylamino)benzoic Acid, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with benzoic acid derivatives and thiophen-3-ylmethylamine. Use coupling agents like EDC/HOBt for amide bond formation.
  • Step 2 : Optimize solvent systems (e.g., dry CH₂Cl₂ under nitrogen) and stoichiometry to minimize side reactions. Reflux conditions (e.g., 12–24 hours) are critical for high yields .
  • Step 3 : Purify via reverse-phase HPLC (gradient elution: 30% → 100% methanol/water) to isolate the target compound. Typical yields range from 47% to 67% .
    • Data :
ParameterValue/Technique
SolventCH₂Cl₂
Coupling AgentEDC/HOBt or DCC
Yield Range47–67%
Purity VerificationHPLC, NMR

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • Methodology :

  • NMR/IR : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm backbone structure. IR identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) for crystal structure determination. ORTEP-III (with GUI) visualizes thermal ellipsoids and molecular packing .
    • Data :
TechniqueKey Peaks/Parameters
¹H NMR (DMSO-d₆)δ 7.8–8.2 (aromatic H), δ 4.5 (NH)
¹³C NMRδ 170–175 (C=O), δ 125–140 (thiophene)
IR (KBr)1700 cm⁻¹ (C=O), 3300 cm⁻¹ (NH)

Advanced Research Questions

Q. How can computational tools resolve discrepancies in biological activity data for this compound?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes or receptors). Validate with experimental IC₅₀ values.
  • QSAR analysis : Corrogate substituent effects (e.g., thiophene vs. benzothiophene) on activity trends .
    • Case Study :
  • A study on analogs showed that electron-withdrawing groups on the thiophene ring enhanced antibacterial activity by 30% compared to electron-donating groups .

Q. What strategies address low crystallinity during X-ray structure determination?

  • Methodology :

  • Crystallization screening : Test solvents (e.g., DMF/water, ethanol/ethyl acetate) and slow evaporation techniques.
  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands for high-resolution data. For low-quality crystals, prioritize synchrotron sources .
    • Data :
ChallengeSolution
Poor diffractionOptimize crystal growth at 4°C
TwinningSHELXL TWIN/BASF refinement
DisorderPART instruction in SHELX

Q. How can metabolic stability be improved in preclinical studies?

  • Methodology :

  • Metabolite identification : Use LC-MS/MS to detect hydroxylation or glucuronidation products.
  • Structure modification : Introduce fluorine atoms or methyl groups at vulnerable positions (e.g., para to NH) to block oxidative metabolism .
    • Example :
  • Fluorination at the benzoic acid ring increased metabolic half-life (t₁/₂) from 1.2 to 4.8 hours in rat liver microsomes .

Data Contradiction Analysis

Q. Conflicting reports on antibacterial efficacy: How to reconcile differences?

  • Root Cause :

  • Variability in bacterial strains (e.g., Gram-positive vs. Gram-negative) or assay conditions (e.g., broth microdilution vs. agar diffusion).
    • Resolution :
  • Standardize testing per CLSI guidelines. Include positive controls (e.g., ciprofloxacin) and report MIC values in triplicate .

Q. Divergent NMR shifts in literature: Artifact or structural variation?

  • Investigation :

  • Compare solvent effects (DMSO vs. CDCl₃) and pH. For example, NH protons in DMSO-d₆ may appear downfield (δ 8.5–9.0) due to hydrogen bonding .

Methodological Tools

Recommended software for pharmacophore modeling and SAR studies

  • Tools :

  • MOE : For 3D-QSAR and scaffold hopping.
  • PyMOL : Visualize docking poses and overlay active sites .

Q. How to validate purity claims from commercial suppliers?

  • Protocol :

  • Cross-check HPLC (≥95% purity) with elemental analysis (C, H, N, S within ±0.4% of theoretical). Reject batches with undefined byproducts .

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